molecular formula C7H8FNS2 B14763734 2-Fluoro-3,4-bis(methylthio)pyridine

2-Fluoro-3,4-bis(methylthio)pyridine

Cat. No.: B14763734
M. Wt: 189.3 g/mol
InChI Key: YLGBVXUFWIHOHZ-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-bis(methylthio)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and two methylthio groups at the 3- and 4-positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is treated with a fluorinating agent and methylthiolating reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, thiolation, and fluorination, often optimized for yield and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,4-bis(methylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed:

Scientific Research Applications

2-Fluoro-3,4-bis(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-bis(methylthio)pyridine involves its interaction with molecular targets through its functional groups. The fluorine atom and methylthio groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

    2-Fluoro-3-(methylthio)pyridine: Lacks one methylthio group compared to 2-Fluoro-3,4-bis(methylthio)pyridine.

    2-Fluoro-4-(methylthio)pyridine: Has the methylthio group at a different position on the pyridine ring.

    3,4-Dimethylthio-2-chloropyridine: Contains a chlorine atom instead of fluorine.

Uniqueness: this compound is unique due to the simultaneous presence of fluorine and two methylthio groups, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C7H8FNS2

Molecular Weight

189.3 g/mol

IUPAC Name

2-fluoro-3,4-bis(methylsulfanyl)pyridine

InChI

InChI=1S/C7H8FNS2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3

InChI Key

YLGBVXUFWIHOHZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=C1)F)SC

Origin of Product

United States

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